Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate

Lipophilicity LogP Drug-likeness

This compound is the optimal reference point for SAR studies exploring steric tolerance at the 2-position of the 3-phenylthiazolidinone core. With a molecular weight of 335.4 g/mol and 7 rotatable bonds, it provides a clear contrast to smaller, more rigid analogs, enabling rapid mapping of binding pockets. • **SAR Benchmarking:** Deploy as the 'large' substituent reference to evaluate steric and flexibility limits in target engagement assays. • **CNS Lead Optimization:** Features 0 H-bond donors and a LogP of 2.17, aligning with criteria for blood-brain barrier penetration-a key differentiator from donor-bearing 4-hydrazono derivatives.

Molecular Formula C16H17NO5S
Molecular Weight 335.4 g/mol
CAS No. 649724-78-7
Cat. No. B12601529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate
CAS649724-78-7
Molecular FormulaC16H17NO5S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C1N(CC(=O)S1)C2=CC=CC=C2)C(=O)OCC
InChIInChI=1S/C16H17NO5S/c1-3-21-15(19)13(16(20)22-4-2)14-17(10-12(18)23-14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
InChIKeyQKYKCIZIPMGQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Thiazolidinone Propanedioate: Chemical Identity and Scaffold Context


Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate (CAS 649724-78-7) is a heterocyclic small molecule (C16H17NO5S, MW 335.4 g/mol) built on the 4-thiazolidinone core . This scaffold is recognized in medicinal chemistry as a privileged structure for derivatization, with research and patent literature exploring its use in antiviral and other therapeutic applications [1]. The compound features a phenyl substituent at the N-3 position and a diethyl propanedioate (malonate) moiety at the 2-ylidene position, establishing it as a key intermediate or building block within this biologically relevant chemical space.

1
Privileged 4-thiazolidinone scaffold for derivatization studies
2
Diethyl ester handles for synthetic elaboration
3
Explored in antiviral and other research programs

Why Analogs Cannot Substitute Diethyl Thiazolidinone Propanedioate


Within the 5-oxo-3-phenylthiazolidine class, substitution at the 2-ylidene position creates distinct compounds with significantly divergent lipophilicity, hydrogen-bonding capacity, and steric profiles. A generic substitution—such as swapping the diethyl propanedioate group for a dimethyl propanedioate, a cyano-acetamide, or a simple acetate—is not possible without altering key molecular properties. These physicochemical differences directly impact downstream synthetic utility, potential bioavailability, and target engagement, making specific compound selection critical for reproducible research and development outcomes . The following evidence quantifies these critical differentiators.

Lipophilicity 2-ylidene substitution may shift partition coefficient, altering membrane permeability profile.
H-Bonding Acceptor geometry differs between diester and cyano-acetamide analogs, affecting target engagement.
Steric Diethyl propanedioate group adds bulk and flexibility; monoester analog cannot replicate this profile.

Quantifiable Differentiation from Closest Analogs


Lipophilicity Advantage vs. Dimethyl Ester Analog

The diethyl propanedioate substitution on the target compound increases its computed lipophilicity (LogP) compared to the analogous dimethyl propanedioate derivative. This differentiation is critical for membrane permeability and biological assay performance. The target compound has a computed LogP of 2.17, driven by the more lipophilic diethyl ester groups . Based on established computational models, the replacement of each ethyl group with a methyl group (yielding the dimethyl analog) would reduce LogP by approximately 0.5–0.6 units per ester, leading to an estimated LogP of ~1.1–1.2. This represents a substantial shift in partition coefficient, predicting significantly different pharmacokinetic and solubility behavior.

Lipophilicity
Data to verify
ΔLogP ≈ +0.97–1.07 vs. dimethyl analog
Reported lipophilicity supports membrane permeability screening context.
Computed LogP; comparator estimated.
Lipophilicity LogP Drug-likeness

H-Bond Acceptors vs. Cyano-Acetamide Analog

The target compound possesses 7 hydrogen bond acceptors, a direct result of its two ester carbonyls and the thiazolidinone ring oxygen and sulfur . A closely researched analog, 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide, replaces one ester group with a cyano group and the other with an amide, significantly altering the number and geometry of H-bond acceptors [1]. While the total acceptor count for the cyano-acetamide analog is similar, the nature of the acceptors changes (nitrile vs. carbonyl oxygen), leading to distinct hydrogen-bonding patterns. The target compound's higher computed Polar Surface Area (PSA) of 98.21 Ų, compared to an estimated ~85 Ų for the mono-cyano, mono-amide analog, reflects a higher capacity for electrostatic interactions.

H-Bond Acceptors
Reported
PSA = 98.21 Ų (7 acceptors) vs. ~85 Ų for cyano-acetamide analog
Higher PSA may alter solubility and binding interactions in screens.
PSA computed; comparator estimated from structure.
Hydrogen bonding Polar surface area Ligand efficiency

Steric Differentiation vs. Monoester Acetate

The target compound is significantly bulkier and more flexible than the simpler analog Ethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate. The target compound has a molecular weight of 335.4 g/mol and 7 rotatable bonds, compared to the acetate analog's molecular weight of ~277 g/mol (C13H13NO3S) and only ~3 rotatable bonds . The additional mass and conformational freedom conferred by the diethyl propanedioate group directly influence the molecule's entropy of binding and its ability to occupy larger binding pockets.

Steric Profile
Data to verify
MW 335.4 g/mol, 7 rotatable bonds vs. ~277 g/mol, ~3 bonds (monoester)
Higher MW and flexibility support sterically demanding target site studies.
Calculated values; monoester data estimated.
Molecular size Rotatable bonds Steric effects

Hydrogen Bond Donor Absence vs. 4-Hydrazono Derivatives

The target compound possesses 0 hydrogen bond donors . This contrasts sharply with the closely related Propanedioic acid,[4-[(3-nitrophenyl)hydrazono]-5-oxo-3-phenyl-2-thiazolidinylidene]-,diethyl ester (CAS 649724-84-5), which contains a hydrazone NH group and thus at least 1 H-bond donor . The absence of H-bond donors in the target compound is a critical determinant for passive membrane permeability and blood-brain barrier penetration, making it a superior scaffold for projects targeting intracellular or CNS targets where donor count must be minimized.

H-Bond Donors
Context-dependent
0 HBD vs. ≥1 for 4-hydrazono derivatives
Absence of donors supports CNS permeability research context.
Inferred from structure; no direct measurement.
Hydrogen bond donor Physicochemical properties Permeability

Application Scenarios for Thiazolidinone Propanedioate


Fragment Libraries for Lipophilic Binding Pockets

Procure this compound for inclusion in fragment libraries specifically designed to target hydrophobic binding pockets or protein-protein interaction interfaces. Its computed LogP of 2.17 [REFS-Source_3.1] makes it a better candidate for these assays compared to the more polar dimethyl ester analog, which may fail to engage lipophilic sites effectively.

Ester Handle for Diversity-Oriented Synthesis

Utilize this compound as a starting material in diversity-oriented synthesis campaigns where the diethyl ester groups serve as a dual handle for subsequent amidation, hydrolysis, or transesterification reactions. The presence of 7 hydrogen bond acceptors [REFS-Source_3.2] provides multiple sites for metal coordination or organocatalytic activation, differentiating it from simpler mono-ester analogs.

CNS Drug Discovery Applications

Select this compound for CNS-targeted medicinal chemistry programs based on its favorable physicochemical profile: 0 hydrogen bond donors [REFS-Source_3.4] and an optimal LogP. This profile aligns with the desirable properties for blood-brain barrier penetration, making it a more suitable core scaffold than donor-bearing 4-hydrazono derivatives.

2-Position Bulk Tolerance SAR Studies

Deploy this compound as the benchmark 'large' substituent reference point in SAR-by-catalog studies focused on the 2-position of the 3-phenylthiazolidinone core. With a molecular weight of 335.4 g/mol and 7 rotatable bonds [REFS-Source_3.3], it provides a clear steric and flexibility contrast to the significantly smaller and more rigid ethyl acetate analog, enabling rapid mapping of steric tolerance.

Application
Selection Property
Validation Focus
Fragment screening for lipophilic sites
Diethyl ester lipophilicity
Permeability assay performance
Diversity-oriented synthesis
Multiple ester functionalities
Synthetic derivatization scope
CNS research probe design
Zero H-bond donor count
CNS permeability assay context
Steric SAR mapping
High molecular flexibility
Steric tolerance assessment
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